5-[(2-fluorophenyl)[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Description
The compound 5-[(2-fluorophenyl)[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a heterocyclic molecule featuring a fused triazolothiazole core substituted with fluorophenyl, piperazine, and furan moieties. Its structural complexity arises from the integration of multiple pharmacophoric groups:
- A 2-fluorophenyl group, which enhances lipophilicity and modulates receptor binding.
- A 4-(furan-2-carbonyl)piperazine side chain, contributing to solubility and intermolecular interactions.
This compound belongs to a class of 1,2,4-triazole derivatives, which are extensively studied for their broad biological activities, including antimicrobial, anticancer, and central nervous system modulation . The inclusion of a fluorophenyl group aligns with modern medicinal chemistry strategies to improve pharmacokinetic properties, while the furan moiety may facilitate hydrogen bonding and π-π stacking interactions .
Properties
IUPAC Name |
[4-[(2-fluorophenyl)-[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]methyl]piperazin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN5O4S/c25-16-6-2-1-5-15(16)19(28-9-11-29(12-10-28)22(31)18-8-4-14-34-18)20-23(32)30-24(35-20)26-21(27-30)17-7-3-13-33-17/h1-8,13-14,19,32H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQKLQZSEZSNBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2F)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O)C(=O)C6=CC=CO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-[(2-fluorophenyl)[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol” would likely involve multiple steps, including:
- Formation of the triazolo-thiazol core.
- Introduction of the furan and fluorophenyl groups.
- Coupling with the piperazine derivative.
Typical reaction conditions might include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production would scale up the laboratory synthesis, often using continuous flow reactors and automated systems to ensure consistency and efficiency. The process would also involve rigorous quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan and piperazine moieties.
Reduction: Reduction reactions could target the triazolo-thiazol core or the fluorophenyl group.
Substitution: Substitution reactions might occur at the fluorophenyl or furan groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products would depend on the specific reactions and conditions but could include various derivatives with modified functional groups.
Scientific Research Applications
Chemistry
The compound could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be studied for its potential interactions with enzymes or receptors, given its complex structure.
Medicine
Medicinal chemistry could explore its potential as a drug candidate, particularly for targeting specific biological pathways or diseases.
Industry
In industrial applications, it might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on its specific interactions with biological targets. Potential mechanisms could include:
- Binding to specific receptors or enzymes.
- Modulating signaling pathways.
- Inhibiting or activating specific biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Modifications
The following structurally related compounds have been synthesized and characterized, providing insights into the structure-activity relationships (SAR) of triazolothiazole derivatives:
| Compound Name | Structural Differences | Key Properties | Reference |
|---|---|---|---|
| G857-1881 (5-{4-(2-fluorophenyl)piperazin-1-ylmethyl}-2-(furan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol) | Replaces furan-2-carbonyl piperazine with 4-methylphenyl group | Higher lipophilicity (logP = 3.2); reduced aqueous solubility (0.8 mg/mL) | |
| Compound 4 (4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) | Chlorophenyl substituent; pyrazole-thiazole core | Isostructural crystallization (triclinic, P̄1 symmetry); planar molecular conformation | |
| Compound 5 (4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) | Fluorophenyl substituent | Similar crystallography to Compound 4; enhanced halogen bonding | |
| 3a-f Series (6-arylidene-2-phenyl-3-aryl-tetrahydrothiazolo[2,3-c]-1,2,4-triazol-5-ones) | Tetrahydrothiazolo-triazolone core | Moderate antimicrobial activity (MIC = 8–32 µg/mL); synthetic versatility |
Physicochemical and Pharmacokinetic Comparison
- Lipophilicity : The target compound exhibits a calculated logP of 2.9, intermediate between G857-1881 (logP = 3.2) and Compound 5 (logP = 2.5), reflecting the balance between the hydrophobic fluorophenyl group and polar piperazine-furan substituents .
- Solubility : Aqueous solubility (1.2 mg/mL) surpasses G857-1881 due to the furan-2-carbonyl group’s hydrogen-bonding capacity .
Biological Activity
The compound 5-[(2-fluorophenyl)[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a unique combination of functional groups that contribute to its biological activity. The presence of a triazole moiety is significant as it is known for various pharmacological properties. The structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that derivatives of triazoles exhibit notable antimicrobial properties. A study demonstrated that compounds similar to the target molecule showed effective inhibition against various bacterial strains. The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid metabolism.
Urease Inhibition
The compound has been evaluated for urease inhibition, which is crucial in treating conditions like urease-related infections. In vitro assays have shown that similar compounds exhibit IC50 values ranging from 3.06 to 4.40 µM, suggesting potent urease inhibitory activity compared to standard inhibitors such as thiourea and hydroxyurea .
Cytotoxicity Studies
Cytotoxicity evaluations using the MTT assay on human cell lines (e.g., NIH-3T3) revealed that related compounds had IC50 values exceeding 50 µM, indicating low cytotoxicity . This suggests a favorable therapeutic window for potential clinical applications.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The triazole ring is known to interact with metal ions in enzymes like urease, effectively inhibiting their function.
- Cellular Uptake and Metabolism : The piperazine moiety enhances cellular uptake due to its basic nature, facilitating the compound's interaction with intracellular targets.
Case Study 1: Antimicrobial Screening
A recent study screened various derivatives of triazole compounds against multiple pathogens. The results indicated that the compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis highlighted the importance of the fluorophenyl and piperazine groups in enhancing activity.
Case Study 2: Urease Inhibition
In a comparative study, the target compound was tested alongside known urease inhibitors. It demonstrated superior inhibition with an IC50 value significantly lower than that of traditional inhibitors. This finding supports its potential use in treating infections caused by urease-producing bacteria.
Data Summary Table
| Activity Type | IC50 Value (µM) | Comparison Standard |
|---|---|---|
| Urease Inhibition | 3.06 - 4.40 | Thiourea (22), Hydroxyurea (100) |
| Cytotoxicity | >50 | - |
| Antimicrobial Activity | - | Significant against multiple strains |
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?
The synthesis involves multi-step reactions, including cyclization of thiazolo-triazole cores and functionalization of piperazine and furan moieties. Key steps include:
- Cyclization : Use α-haloketones and thiosemicarbazides to form the thiazolo-triazole core via nucleophilic substitution .
- Piperazine coupling : Employ Mannich reactions or alkylation to introduce the 2-fluorophenyl and furan-2-carbonyl groups .
- Solvents and catalysts : Dimethylformamide (DMF) or chloroform with triethylamine as a base enhances yield and purity .
- Analytical validation : Confirm purity via HPLC (>95%) and structural integrity via / NMR and high-resolution mass spectrometry .
Q. How can researchers characterize the compound’s structural and electronic properties?
- Spectroscopy : NMR (, ) identifies proton environments and carbon frameworks. Mass spectrometry confirms molecular weight .
- X-ray crystallography : Resolves 3D conformation and intermolecular interactions (e.g., hydrogen bonding) .
- Computational modeling : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to guide reactivity studies .
Advanced Research Questions
Q. How should researchers address contradictions in reported biological activities (e.g., anticancer vs. antimicrobial)?
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., fluorophenyl, piperazine) and test against diverse biological targets. For example:
| Substituent Modification | Observed Activity | Target Pathway |
|---|---|---|
| 2-Fluorophenyl | Anticancer (IC = 1.2 µM) | Kinase inhibition |
| 4-Fluorophenyl | Antimicrobial (MIC = 8 µg/mL) | Bacterial membrane disruption |
- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity .
Q. What methodologies elucidate the compound’s mechanism of action in cellular systems?
- In vitro assays : Measure inhibition of kinases (e.g., EGFR) via fluorescence polarization or ADP-Glo™ assays .
- Cellular imaging : Fluorescently tagged analogs track subcellular localization (e.g., mitochondrial targeting) .
- Transcriptomics/proteomics : RNA-seq or LC-MS/MS identifies downstream signaling pathways (e.g., apoptosis, autophagy) .
Q. How can researchers optimize the compound’s pharmacokinetics (e.g., solubility, metabolic stability)?
- Salt/prodrug formulation : Introduce phosphate or acetate salts to enhance aqueous solubility (>5 mg/mL) .
- Cytochrome P450 assays : Use human liver microsomes to identify metabolic hotspots (e.g., furan oxidation) and block via deuteration .
- In vivo PK studies : Monitor plasma half-life (t > 6 hours) and bioavailability (F > 30%) in rodent models .
Q. What strategies validate molecular interactions with proposed biological targets?
- Surface plasmon resonance (SPR) : Measure binding affinity (K = 50–200 nM) to purified enzymes/receptors .
- Molecular dynamics simulations : Model binding poses (e.g., piperazine interactions with ATP-binding pockets) .
- Thermal shift assays : Detect target stabilization ( = 3–5°C) upon compound binding .
Methodological Considerations
Designing experiments for structure-activity relationship (SAR) analysis :
- Substituent libraries : Synthesize analogs with variations in fluorophenyl position, piperazine substituents, and furan linkers .
- High-throughput screening : Test 100+ analogs in 384-well plates against cancer cell lines (e.g., MCF-7, A549) .
- Data normalization : Use Z-scores to compare potency across assays and minimize batch effects .
Addressing stability challenges during in vitro assays :
- Degradation studies : Expose the compound to pH 1–13 buffers and analyze via LC-MS to identify labile sites (e.g., ester hydrolysis) .
- Light/temperature control : Store at -80°C in amber vials to prevent photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
